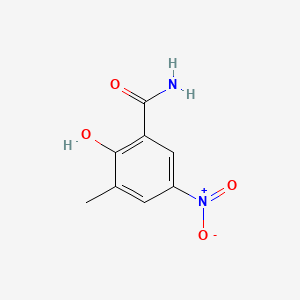

2-Hydroxy-3-methyl-5-nitrobenzamide

Beschreibung

2-Hydroxy-3-methyl-5-nitrobenzamide (C₈H₈N₂O₄) is a nitro-substituted benzamide derivative with a hydroxyl group at position 2, a methyl group at position 3, and a nitro group at position 5 on the aromatic ring. The compound’s molecular formula, SMILES (CC1=CC(=CC(=C1O)C(=O)N)N+[O-]), and InChI (InChI=1S/C8H8N2O4/c1-4-2-5(10(13)14)3-6(7(4)11)8(9)12/h2-3,11H,1H3,(H2,9,12)) confirm its regiochemistry . Collision cross-section (CCS) predictions for its ionized forms, such as [M+H]⁺ (m/z 213.06, CCS 166.2 Ų), suggest utility in mass spectrometry-based analyses .

Eigenschaften

CAS-Nummer |

40912-86-5 |

|---|---|

Molekularformel |

C8H8N2O4 |

Molekulargewicht |

196.16 g/mol |

IUPAC-Name |

2-hydroxy-3-methyl-5-nitrobenzamide |

InChI |

InChI=1S/C8H8N2O4/c1-4-2-5(10(13)14)3-6(7(4)11)8(9)12/h2-3,11H,1H3,(H2,9,12) |

InChI-Schlüssel |

IQLMHRQMDCJEPG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1O)C(=O)N)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-methyl-5-nitrobenzamide can be achieved through several methods. One common approach involves the direct condensation of 2-Hydroxy-3-methyl-5-nitrobenzoic acid with an amine under specific conditions. The reaction is typically carried out in the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4), under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves large-scale reactions using high-temperature conditions. The reaction between carboxylic acids and amines at temperatures exceeding 180°C is a common method . this method may not be suitable for all functionalized molecules due to the high temperatures involved.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-3-methyl-5-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-Hydroxy-3-methyl-5-aminobenzamide.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: 2-Hydroxy-3-methyl-5-aminobenzamide.

Substitution: Various substituted benzamides depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-3-methyl-5-nitrobenzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-3-methyl-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s biological effects are primarily due to its ability to undergo redox reactions, which can modulate cellular oxidative stress levels. Additionally, the nitro group can participate in electron transfer reactions, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparisons

Key Observations:

Methyl groups (e.g., at position 3) increase steric hindrance, which could limit access to reactive sites compared to unmethylated analogues like 2-hydroxy-5-nitrobenzamide .

Synthetic Utility: 2-Hydroxy-5-nitrobenzamide derivatives are intermediates for benzoxazepines and other heterocycles . N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () demonstrates the role of directing groups in metal-catalyzed C–H functionalization, a feature absent in nitro-substituted benzamides.

Collision Cross-Section (CCS) Data :

- This compound exhibits distinct CCS values (e.g., 166.2 Ų for [M+H]⁺), which could aid its identification in mass spectrometry compared to analogues lacking methyl or nitro groups .

Biologische Aktivität

Overview

2-Hydroxy-3-methyl-5-nitrobenzamide, a compound belonging to the benzamide class, exhibits a range of biological activities that have garnered attention in pharmacological research. The structural characteristics of this compound, including the hydroxyl, methyl, and nitro groups, contribute to its unique reactivity and potential therapeutic effects.

| Property | Value |

|---|---|

| CAS Number | 40912-86-5 |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| IUPAC Name | This compound |

| InChI Key | IQLMHRQMDCJEPG-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction to form amino derivatives, which may enhance its interaction with biological systems. Additionally, the compound's redox properties allow it to modulate oxidative stress within cells, potentially influencing pathways related to inflammation and apoptosis .

Antibacterial Activity

Research has indicated that this compound possesses significant antibacterial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription, thereby disrupting bacterial growth .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. It has shown promising results in scavenging free radicals, which suggests a potential role in protecting cells from oxidative damage. This property may contribute to its therapeutic applications in conditions characterized by oxidative stress .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. Its ability to reduce pro-inflammatory cytokines makes it a candidate for further investigation in inflammatory diseases .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study investigated the antimicrobial potency of this compound against multiple resistant strains of bacteria. Results indicated significant inhibition of growth in strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative antimicrobial agent .

- Antioxidant Activity : In a comparative analysis with other compounds, this compound exhibited superior DPPH radical scavenging activity, suggesting its effectiveness as an antioxidant. This was supported by assays measuring the compound's ability to reduce oxidative stress markers in cell cultures .

- Toxicological Assessment : Toxicity studies conducted on animal models revealed no adverse effects at therapeutic doses, indicating a favorable safety profile for potential clinical applications. Parameters such as hematological and biochemical markers were monitored, showing no significant changes post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.